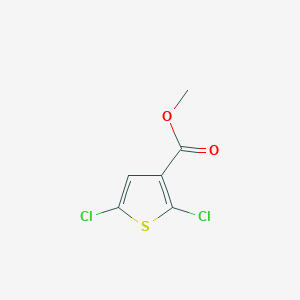

Methyl 2,5-dichlorothiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dichlorothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXPHMKCDRPIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333856 | |

| Record name | Methyl 2,5-dichlorothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145129-54-0 | |

| Record name | Methyl 2,5-dichlorothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2,5-dichlorothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dichlorothiophene-3-carboxylate is a halogenated heterocyclic compound belonging to the thiophene class of molecules. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details experimental protocols for their determination, and explores its potential applications in drug development based on the activities of structurally related compounds.

Core Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 145129-54-0 | [2] |

| Molecular Formula | C₆H₄Cl₂O₂S | [2] |

| Molecular Weight | 211.07 g/mol | [3] |

| Physical Form | Liquid | [2] |

| Appearance | Clear, colorless to pale yellow | [2] |

| Refractive Index (n20/D) | 1.5610 - 1.5650 @ 20°C | [2] |

| Boiling Point | Data not available | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Solubility | Data not available | |

| SMILES | COC(=O)C1=C(Cl)SC(Cl)=C1 | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of chemical compounds are outlined below. These are generalized protocols that can be applied to this compound.

Determination of Boiling Point (Micro Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped within the Thiele tube containing the heating oil, making sure the oil level is above the sample level.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a continuous and rapid stream of bubbles emerges is noted.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.

-

The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

The mixture is allowed to stand and is visually inspected for the presence of undissolved solute.

-

If the compound dissolves completely, it is recorded as "soluble." If it does not, it is recorded as "insoluble" or "sparingly soluble."

-

For quantitative analysis, the process can be repeated with increasing volumes of solvent until complete dissolution is observed, allowing for the calculation of solubility in terms of mg/mL.

Synthesis of this compound

Proposed Synthesis Workflow:

Caption: Proposed Fischer esterification workflow for the synthesis of this compound.

Potential Applications in Drug Development

Thiophene-containing compounds are a cornerstone in the development of new therapeutic agents.[1] The structural motif is present in numerous approved drugs with diverse pharmacological activities. While specific studies on this compound are limited, the biological activities of closely related dichlorothiophene derivatives provide insights into its potential applications.

Anticancer Activity

Derivatives of 3-acetyl-2,5-dichlorothiophene have demonstrated significant cytotoxic activity against various cancer cell lines, including breast, liver, and prostate cancer.[4] Chalcones synthesized from 2-acetyl-4,5-dichlorothiophene have also shown potent toxicity against colorectal cancer cells.[5] The anticancer effects of some thiophene derivatives have been linked to the induction of apoptosis and interference with critical cellular signaling pathways, such as the p53 pathway.[4][6]

Logical Relationship of Potential Anticancer Action:

Caption: Postulated mechanism of anticancer activity for dichlorothiophene derivatives.

Antimicrobial Activity

Thiophene derivatives are well-documented for their broad-spectrum antimicrobial properties.[7] While specific data for this compound is not available, related thiophene structures have shown activity against both Gram-positive and Gram-negative bacteria.[8] The presence of the thiophene ring and halogen substituents can contribute to the lipophilicity of the molecule, potentially facilitating its passage through bacterial cell membranes.[7]

Conclusion

This compound is a chemical intermediate with potential for further investigation in the field of drug discovery. While a complete physicochemical profile is not yet publicly available, this guide provides the foundational knowledge and experimental frameworks necessary for its further characterization. The documented anticancer and antimicrobial activities of structurally similar compounds suggest that this molecule and its derivatives could serve as valuable scaffolds for the development of new therapeutic agents. Further research is warranted to fully elucidate its biological activities and mechanism of action.

References

- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 98% 1 g | Request for Quote [thermofisher.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 6. Anticancer activity of new cationic arylthiophenes against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arpi.unipi.it [arpi.unipi.it]

Methyl 2,5-dichlorothiophene-3-carboxylate: A Technical Guide for Chemical Researchers

CAS Number: 145129-54-0

Foreword: This document provides a comprehensive technical overview of Methyl 2,5-dichlorothiophene-3-carboxylate, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, spectral characteristics, and potential applications as a versatile building block for novel therapeutic agents.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 145129-54-0 | |

| Molecular Formula | C₆H₄Cl₂O₂S | [1] |

| Molecular Weight | 211.07 g/mol | [1] |

| IUPAC Name | methyl 2,5-dichloro-3-thiophenecarboxylate | [2] |

| Appearance | Colorless to light yellow crystalline solid | [2] |

| Boiling Point | 109.4 °C (predicted) | |

| Refractive Index | 1.5610-1.5650 @ 20°C | [2] |

| SMILES | COC(=O)c1cc(Cl)sc1Cl | [2] |

| InChIKey | VCXPHMKCDRPIDG-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of 2,5-Dichlorothiophene-3-carboxylic acid (Precursor)

This protocol is adapted from general procedures for the chlorination of thiophenes.

-

Reaction Setup: To a solution of thiophene-3-carboxylic acid (1 equivalent) in a suitable solvent such as glacial acetic acid, add a chlorinating agent like N-chlorosuccinimide (NCS) (2.2 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2,5-dichlorothiophene-3-carboxylic acid.[3]

Experimental Protocol: Esterification

This protocol is a standard Fischer esterification method.[4]

-

Reaction Setup: A mixture of 2,5-dichlorothiophene-3-carboxylic acid (1 equivalent), methanol (in excess, serving as both reactant and solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is prepared in a round-bottom flask.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The reaction is monitored by TLC until the starting carboxylic acid is consumed.

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Data and Characterization

Detailed, experimentally verified spectral data for this compound is not widely published. The following tables provide predicted and expected spectral characteristics based on the compound's structure and data from analogous thiophene derivatives.

3.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Singlet | 1H | Thiophene C4-H |

| ~3.8-3.9 | Singlet | 3H | Methoxy (-OCH₃) |

Note: The exact chemical shift of the thiophene proton can be influenced by the solvent.

3.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | Carbonyl carbon (C=O) of the ester |

| ~130-135 | Thiophene C2 (attached to Cl) |

| ~125-130 | Thiophene C5 (attached to Cl) |

| ~120-125 | Thiophene C3 (attached to the carboxylate) |

| ~115-120 | Thiophene C4 |

| ~52-53 | Methoxy carbon (-OCH₃) |

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.[5][6]

3.3. FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (methyl) |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1500-1550 | Medium | C=C stretch (thiophene ring) |

| ~1200-1300 | Strong | C-O stretch (ester) |

| ~700-800 | Strong | C-Cl stretch |

Note: The presence of strong C=O and C-O stretching bands is characteristic of the ester functional group.[7][8]

3.4. Mass Spectrometry

| m/z | Interpretation |

| 210/212/214 | Molecular ion (M⁺) peak cluster due to the presence of two chlorine isotopes. |

| 179/181/183 | Fragment ion corresponding to the loss of a methoxy group (-OCH₃). |

Note: The isotopic pattern of the molecular ion peak is a key diagnostic feature for compounds containing chlorine.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity. The dichlorothiophene scaffold is present in a variety of compounds investigated for therapeutic applications.

Logical Relationship of Application:

Caption: Role as a building block in the synthesis of bioactive compounds.

Derivatives of 2,5-dichlorothiophene have demonstrated a range of biological activities, including:

-

Anticancer Activity: Chalcones derived from 3-acetyl-2,5-dichlorothiophene have shown significant cytotoxic effects against various cancer cell lines.[9] The dichlorothiophene moiety is a key structural feature in these compounds, contributing to their biological activity.

-

Antimicrobial Activity: Thiophene derivatives are known to possess antibacterial and antifungal properties. The presence of chlorine atoms on the thiophene ring can enhance this activity.

-

Kinase Inhibition: The thiophene scaffold is a common feature in many kinase inhibitors used in cancer therapy. This compound can be utilized to synthesize novel compounds targeting specific kinases involved in cell signaling pathways.

The reactivity of the chloro-substituents and the ester group allows for a variety of chemical transformations, making this compound a versatile starting material for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dichlorinated thiophene core provides a unique scaffold for the development of novel compounds with a range of potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and potential uses, serving as a valuable resource for researchers and scientists. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound, 98% 1 g | Request for Quote [thermofisher.com]

- 3. 2,5-Dichlorothiophene-3-carboxylic acid | C5H2Cl2O2S | CID 225438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data for Methyl 2,5-dichlorothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dichlorothiophene-3-carboxylate is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This guide presents the predicted 1H and 13C NMR spectral data for this compound, a detailed experimental protocol for acquiring such data, and a visual representation of its chemical structure.

Predicted NMR Spectral Data

The chemical shifts in NMR spectroscopy are influenced by the electronic environment of the nuclei. For this compound, the electronegative chlorine atoms and the ester group significantly affect the chemical shifts of the thiophene ring proton and carbons.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is expected to be relatively simple, showing two singlets.

Table 1: Predicted 1H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Singlet | 1H | H-4 |

| ~3.85 | Singlet | 3H | -OCH3 |

Note: The predicted chemical shifts are for a sample dissolved in a deuterated solvent like CDCl3.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum will provide information on all six carbon atoms in the molecule.

Table 2: Predicted 13C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O |

| ~135 | C-2 |

| ~132 | C-5 |

| ~130 | C-4 |

| ~128 | C-3 |

| ~52 | -OCH3 |

Note: The predicted chemical shifts are for a sample dissolved in a deuterated solvent like CDCl3.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining high-quality 1H and 13C NMR spectra.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is crucial to avoid interfering signals from the solvent itself.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Data Acquisition

-

The NMR spectra can be recorded on a spectrometer operating at a frequency of 400 MHz for 1H and 100 MHz for 13C nuclei.[1]

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the 1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled 13C NMR spectrum. A larger number of scans is typically required for 13C NMR due to the lower natural abundance of the 13C isotope.

Structural Visualization and NMR Correlation

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR assignments.

Caption: Molecular structure of this compound.

References

Mass Spectrometry Analysis of Methyl 2,5-dichlorothiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 2,5-dichlorothiophene-3-carboxylate. The document outlines a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) and presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from related compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this and similar heterocyclic compounds.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) mass spectrometry. The prediction is based on the fragmentation patterns of analogous chlorinated thiophenes and methyl esters. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (35Cl and 37Cl in an approximate 3:1 ratio). For simplicity, the m/z values in the table are calculated using the most abundant isotope, 35Cl.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Predicted Relative Abundance | Notes on Fragmentation |

| 210 | [M]+• (Molecular Ion) | Moderate | The molecular ion peak is expected to be observable. The isotopic pattern for two chlorine atoms ([M], [M+2], [M+4]) will be a key identifier. |

| 179 | [M - OCH3]+ | High | Loss of the methoxy radical (-•OCH3) from the ester group is a common fragmentation pathway for methyl esters. |

| 151 | [M - COOCH3]+ | Moderate | Cleavage of the entire methoxycarbonyl group. |

| 116 | [C4H2ClS]+• | Low | Loss of the carboxylate group and one chlorine atom. |

| 89 | [C3HS]+ | Low | Fragmentation of the thiophene ring. |

| 59 | [COOCH3]+ | Low | The methoxycarbonyl cation. |

Experimental Protocol: GC-MS Analysis

This section details a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

-

Sample Preparation: For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range. If the sample is in a complex matrix, appropriate extraction and clean-up procedures, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.

-

Mass Spectrometer: An Agilent 5977A MSD (or equivalent) single quadrupole mass spectrometer.

-

GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of chlorinated organic compounds.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-450.

-

Data Acquisition: Full scan mode.

Data Analysis

-

Peak Identification: Identify the peak corresponding to this compound based on its retention time.

-

Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.

-

Fragmentation Analysis: Analyze the fragmentation pattern and compare it to the predicted data and any available library spectra.

-

Quantification: If quantitative analysis is required, construct a calibration curve from the peak areas of the standard solutions and use it to determine the concentration of the analyte in the unknown sample.

Predicted Mass Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.

Caption: Predicted EI fragmentation pathway of this compound.

Discussion of Fragmentation

The proposed fragmentation pathway for this compound is initiated by the ionization of the molecule to form the molecular ion ([M]+•) at m/z 210. The presence of the ester functional group dictates several primary fragmentation routes.

A prominent fragmentation is the loss of a methoxy radical (•OCH3) via alpha-cleavage, leading to the formation of a stable acylium ion at m/z 179. This is often a dominant peak in the mass spectra of methyl esters.

Alternatively, the entire methoxycarbonyl radical (•COOCH3) can be lost, resulting in a fragment at m/z 151. This fragment corresponds to the dichlorothiophene cation.

Further fragmentation of the dichlorothiophene cation can occur through the loss of a chlorine atom or rearrangement and ring cleavage, leading to smaller fragments such as [C4H2ClS]+• at m/z 116 and [C3HS]+ at m/z 89. The fragment at m/z 59 corresponds to the methoxycarbonyl cation. The characteristic isotopic pattern of chlorine will be a crucial tool for confirming the identity of chlorine-containing fragments.

IUPAC name and molecular structure of Methyl 2,5-dichlorothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,5-dichlorothiophene-3-carboxylate, a halogenated heterocyclic compound. The information presented herein is intended to support research and development activities by consolidating key chemical data.

IUPAC Name and Molecular Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2].

Molecular Structure:

The structure consists of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a methyl carboxylate group at position 3.

Caption: Figure 1: Logical relationship of compound identifiers.

Physicochemical and Predicted Properties

The following tables summarize the available quantitative data for this compound.

Table 1: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Liquid | [1] |

| Appearance | Clear colorless to pale yellow | [1] |

| Molecular Weight | 211.07 g/mol | |

| Assay (by GC) | ≥97.5% | [1] |

| Refractive Index | 1.5610-1.5650 (@ 20°C) |[1] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XlogP | 3.4 | PubChem[2] |

| Monoisotopic Mass | 209.93091 Da | PubChem[2] |

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 210.93819 | 137.6 | PubChem[2] |

| [M+Na]⁺ | 232.92013 | 149.2 | PubChem[2] |

| [M-H]⁻ | 208.92363 | 142.2 | PubChem[2] |

| [M+NH₄]⁺ | 227.96473 | 160.5 | PubChem[2] |

| [M+K]⁺ | 248.89407 | 145.0 | PubChem[2] |

Note: The Collision Cross Section (CCS) values are predicted using the CCSbase method and are provided for informational purposes.

Spectroscopic Data

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. While synthetic routes for structurally related compounds, such as other halogenated thiophenecarboxylic acid derivatives, have been published, a specific procedure for this molecule is not provided[4][5][6].

The synthesis of related thiophenes often involves halogenation of a thiophene precursor followed by functional group manipulation, such as carboxylation or esterification[4][5]. However, without a specific protocol, a workflow diagram cannot be accurately generated.

Caption: Figure 2: A hypothetical synthesis workflow.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the involvement of this compound in any specific biological signaling pathways. Its structural analogs, substituted thiophenes, are known to be important intermediates in the synthesis of pharmaceuticals and other biologically active compounds, but the specific activity of this molecule has not been characterized in the reviewed literature[7][8].

Conclusion

This compound is a readily identifiable chemical compound with defined physical properties. However, there is a notable lack of publicly available, in-depth experimental data, including detailed synthetic protocols and comprehensive spectroscopic characterization. For researchers and drug development professionals, this compound may serve as a potential building block, but further in-house characterization and process development would be required for its application in synthesis or biological screening. Commercial suppliers are the primary source for this compound at present[1][9].

References

- 1. L08118.03 [thermofisher.com]

- 2. PubChemLite - this compound (C6H4Cl2O2S) [pubchemlite.lcsb.uni.lu]

- 3. 145129-54-0|this compound|BLD Pharm [bldpharm.com]

- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 5. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. CN101314598A - A New Process for the Synthesis of 5-Chloro-2-Carboxylic Acid Methyl Ester-3-Methylaminosulfonylthiophene - Google Patents [patents.google.com]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

Methyl 2,5-dichlorothiophene-3-carboxylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2,5-dichlorothiophene-3-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted properties based on the behavior of structurally related thiophene derivatives and general principles of organic chemistry. It also outlines detailed experimental protocols for determining these crucial physicochemical parameters. This guide is intended to support researchers and professionals in drug development and other chemical industries in handling, formulating, and analyzing this compound.

Introduction

This compound is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of complex organic molecules. Its utility in the development of novel therapeutic agents and agrochemicals underscores the importance of understanding its fundamental physicochemical properties. Solubility and stability are critical parameters that influence reaction kinetics, purification processes, formulation development, and the overall shelf-life of both the intermediate and the final active pharmaceutical ingredient (API). This guide aims to provide a foundational understanding of these properties through predictive analysis and standardized experimental methodologies.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, some basic properties can be found in supplier information.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂O₂S | [1][2] |

| Molecular Weight | 211.07 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| CAS Number | 145129-54-0 | [1][2] |

| Assay (GC) | ≥97.5% | [1] |

| Refractive Index (@ 20°C) | 1.5610-1.5650 | [1] |

Solubility Profile

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like".[3] The polarity of this compound, influenced by the polar ester group and the chlorine atoms, as well as the non-polar thiophene ring and methyl group, suggests its solubility behavior.

Predicted Solubility

Based on its structure, the following solubility profile is predicted. Esters are generally soluble in a range of organic solvents but have limited solubility in water.[4] The presence of the hydrophobic thiophene ring and chlorine atoms is expected to further decrease aqueous solubility.[3]

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Low to moderate | The hydrophobic thiophene ring and chlorine atoms limit solubility in highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water due to the organic component of the alcohols. |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF) | High | These solvents can interact with the polar ester group without the strong hydrogen bonding network of protic solvents, making them good solvents for many organic esters. |

| Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether) | Moderate to High | The non-polar thiophene ring and the overall molecular structure allow for favorable interactions with non-polar solvents. |

Experimental Protocol for Solubility Determination

A standard method to experimentally determine the solubility of a compound involves the following steps:[5][6]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure a clear supernatant.

-

Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the compound in the saturated supernatant and is typically expressed in mg/mL or mol/L.

References

Commercial availability and suppliers of Methyl 2,5-dichlorothiophene-3-carboxylate

For researchers, scientists, and drug development professionals, Methyl 2,5-dichlorothiophene-3-carboxylate (CAS No. 145129-54-0) stands as a pivotal building block in the synthesis of a diverse array of bioactive molecules. This technical guide delves into its commercial availability, key chemical properties, and its application in the development of potential therapeutics, providing a comprehensive resource for its utilization in the laboratory.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers, catering to research and development needs. Purity levels are consistently high, typically at 98% or greater. The compound is generally supplied as a clear, colorless to pale yellow liquid. Below is a summary of specifications from prominent suppliers.

| Supplier | Purity | Form | Appearance | Refractive Index (20°C) |

| Thermo Fisher Scientific | ≥97.5% (GC) | Liquid | Clear colorless to white to pale yellow | 1.5610-1.5650 |

| BLD Pharm | Custom | - | - | - |

| Chem-Impex | - | Liquid | Colorless to pale yellow | - |

| VSNCHEM | - | - | - | - |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A representative experimental protocol, adapted from patent literature, is outlined below. This procedure involves the chlorination of a thiophene precursor followed by esterification.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Thiophenecarboxylic acid

-

Thionyl chloride

-

Chlorine gas

-

Methanol

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Brine

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-thiophenecarboxylic acid in an excess of thionyl chloride. Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC). Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to yield crude 3-thiophenecarbonyl chloride.

-

Chlorination: Dissolve the crude 3-thiophenecarbonyl chloride in a suitable chlorinated solvent such as dichloromethane in a reaction vessel equipped with a gas inlet tube and a stirrer. Cool the solution in an ice bath. Bubble chlorine gas through the solution at a controlled rate while monitoring the reaction progress by GC. Continue the chlorination until the desired level of dichlorination is achieved.

-

Work-up and Esterification: Upon completion of the chlorination, purge the reaction mixture with nitrogen to remove excess chlorine. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to obtain the crude 2,5-dichlorothiophene-3-carbonyl chloride.

-

Esterification: To the crude acid chloride, add an excess of methanol and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). Stir the mixture at room temperature or gently heat to reflux until the esterification is complete (monitored by TLC or GC).

-

Purification: After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application in Drug Discovery: A Building Block for Anticancer Agents

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. Notably, its analog, 3-Acetyl-2,5-dichlorothiophene, serves as a precursor for the synthesis of chalcones, a class of compounds known for their anticancer properties.[1] These thiophene-containing chalcones have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer.[1]

The proposed mechanism of action for some of these derivatives involves the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways, such as the p53 pathway.[1] The p53 tumor suppressor protein plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. Its activation can halt the proliferation of cancerous cells and lead to their elimination.

Below is a diagram illustrating the logical workflow from the starting material to a potential biological effect.

Caption: Synthetic and biological pathway of a thiophene-derived anticancer agent.

This diagram illustrates the synthetic conversion of this compound to a thiophene-derived chalcone, which then acts as a bioactive molecule to induce apoptosis through the p53 signaling pathway, ultimately inhibiting cancer cell proliferation. This highlights the utility of the title compound as a scaffold for the development of novel therapeutics.

References

A Comprehensive Technical Guide to Methyl 2,5-dichlorothiophene-3-carboxylate: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and material safety data for Methyl 2,5-dichlorothiophene-3-carboxylate. The information is intended for professionals in research and drug development who may be working with this compound. All quantitative data has been summarized in tables for clarity, and a logical workflow for safe handling is provided.

Chemical Identification and Physical Properties

This compound is a substituted thiophene derivative. Thiophene-based compounds are significant in medicinal chemistry and materials science, often serving as building blocks in the synthesis of more complex molecules.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 145129-54-0 |

| Molecular Formula | C₆H₄Cl₂O₂S |

| Molecular Weight | 209.93 g/mol |

| InChI Key | VCXPHMKCDRPIDG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(Cl)SC(Cl)=C1 |

| Physical Property | Value |

| Appearance | Clear colorless to white to pale yellow liquid |

| Assay (GC) | ≥97.5% |

| Refractive Index | 1.5610-1.5650 @ 20°C |

Hazard Identification and Safety Data

This compound is classified as hazardous. Below is a summary of its GHS classification and associated precautionary statements.

| GHS Classification | Hazard Statement |

| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor. |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation. |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation. |

| Short-term (acute) aquatic hazard (Category 3) | H402: Harmful to aquatic life. |

| Long-term (chronic) aquatic hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects. |

Safe Handling and Storage

Proper handling and storage are crucial to ensure safety in the laboratory.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use a face shield if splashing is possible. |

| Skin Protection | Handle with gloves. Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. Wash and dry hands. Wear protective clothing. |

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. |

Handling and Storage Procedures

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Take measures to prevent the build up of electrostatic charge.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. Light sensitive. Store under an inert atmosphere. Recommended storage temperature is 2-8°C.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.

-

Accidental Release: Use personal protective equipment. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations. Vapors can accumulate in low areas. Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols: A Representative Synthesis

Reaction: Suzuki Cross-Coupling of a Dichlorinated Thiophene Derivative.

Objective: To demonstrate a common synthetic transformation involving a di-substituted thiophene, highlighting typical reaction and workup procedures.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired product.

-

Logical Workflow and Signaling Pathways

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of a chemical like this compound in a laboratory setting.

Caption: Workflow for safe chemical handling.

This guide is intended to provide essential safety and handling information for this compound. Always consult the most recent Safety Data Sheet from your supplier and follow all institutional and regulatory safety guidelines.

References

Initial Characterization of Novel Thiophene Carboxylate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of novel thiophene carboxylate and carboxamide compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This document outlines common synthetic methodologies, detailed characterization techniques, and highlights the promising anticancer properties of recently developed derivatives.

Introduction

Thiophene, a five-membered sulfur-containing aromatic heterocycle, serves as a crucial scaffold in a vast number of pharmacologically active compounds.[1][2] The unique electronic properties conferred by the sulfur atom contribute to the diverse biological activities exhibited by thiophene derivatives, which include anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant effects.[2][3][4] Thiophene-based compounds are integral to several commercially available drugs, underscoring their therapeutic importance.[5] This guide focuses on the synthesis, characterization, and biological evaluation of novel thiophene carboxylate and carboxamide derivatives, with a particular emphasis on their potential as anticancer agents.

Synthesis of Thiophene Carboxylate and Carboxamide Derivatives

The synthesis of substituted thiophenes can be achieved through various established methods. The selection of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Gewald Reaction

The Gewald reaction is a versatile and widely employed method for the synthesis of 2-aminothiophenes.[6][7] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7][8]

Experimental Protocol: Gewald Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate [9]

-

To a stirred, equimolar (0.05 mol) mixture of ethyl cyanoacetate and acetylacetone at room temperature, add sulfur (0.06 mol).

-

Add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.

-

Stir the reaction mixture at 40–50°C for 4 hours.

-

Allow the mixture to stand at room temperature overnight.

-

Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the final product.

Synthesis of Thiophene-2-Carboxylates via Continuous Flow

Modern synthetic techniques, such as continuous flow chemistry, offer efficient and scalable methods for the preparation of thiophene derivatives.[10]

Experimental Protocol: Continuous Flow Synthesis of Thiophene-2-carboxylates [10][11]

This protocol involves the conjugate addition of thioacetic acid to β-nitroacrylates, followed by a base-induced elimination of nitrous acid and a final acid-promoted cyclization and aromatization. This method provides a general and efficient route to various thiophene-2-carboxylates.[10][11]

Synthesis of Thiophene-2-Carboxamides

Thiophene-2-carboxamides are often synthesized from their corresponding carboxylic acid precursors.

Experimental Protocol: General Synthesis of N-Aryl-Thiophene-2-Carboxamides [3]

-

Prepare the corresponding 3-substituted thiophene-2-carboxylic acid.

-

React the carboxylic acid with an appropriate aryl amine in the presence of a coupling agent (e.g., DCC, EDC) to form the amide bond.

-

Purify the resulting carboxamide derivative using column chromatography or recrystallization.

Spectroscopic Characterization

The structural elucidation of newly synthesized thiophene derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the chemical structure of organic molecules. The chemical shifts, coupling constants, and integration of signals provide detailed information about the arrangement of atoms. For complex structures, 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed for complete assignment.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands for C=O (carbonyl), N-H (amine/amide), and C-S (thiophene ring) vibrations are typically observed in the IR spectra of these compounds.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition.[1]

Data Presentation: Characterization of Novel Thiophene Carboxamide Derivatives

The following tables summarize the characterization data for a series of recently synthesized novel thiophene carboxamide derivatives with demonstrated anticancer activity.[1]

Table 1: Spectroscopic Data for Novel Thiophene Carboxamide Derivatives

| Compound ID | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ | ESI-HRMS (m/z) [M+H]⁺ |

| MB-D1 | 11.61 (s, 1H), 7.68 (d, J=4.1 Hz, 1H), 7.30 (d, J=3.6 Hz, 1H), 7.11 (d, J=4.1 Hz, 1H), 6.95 (d, J=3.6 Hz, 1H) | Not Reported | 288.91010 |

| MB-D2 | 7.61 (d, J=4.1 Hz, 2H), 7.41 (m, 2H), 7.31 (d, J=2.2 Hz, 2H), 7.29 (m, 1H), 6.96 (d, J=4.1 Hz, 2H), 3.18 (s, 3H), 2.18 (s, 3H) | 164.3, 161.4, 153.2, 137.4, 135.2, 134.1, 131.0, 129.5, 127.8, 125.1, 122.2, 108.4, 35.2, 10.8 | 579.89966 |

Table 2: In Vitro Anticancer Activity of Novel Thiophene Carboxamide Derivatives [1]

| Compound ID | Cell Line | IC₅₀ (µM) |

| MB-D2 | A375 (Melanoma) | 38.93 ± 8.19 (at 100 µM, % cell viability) |

| HT-29 (Colon Cancer) | 30.6 ± 18.4 (at 100 µM, % cell viability) | |

| MCF-7 (Breast Cancer) | 38.93 ± 8.19 (at 100 µM, % cell viability) | |

| MB-D4 | A375 (Melanoma) | 53.98 ± 19.46 (at 100 µM, % cell viability) |

| HT-29 (Colon Cancer) | 51 ± 23.2 (at 75 µM, % cell viability) | |

| MCF-7 (Breast Cancer) | 53.98 ± 19.46 (at 100 µM, % cell viability) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and initial characterization of novel thiophene carboxylate compounds.

Caption: General experimental workflow for synthesis and characterization.

Signaling Pathway: Induction of Apoptosis

Several novel thiophene carboxamide derivatives have been shown to exert their anticancer effects by inducing apoptosis, or programmed cell death.[1] The diagram below illustrates a simplified intrinsic apoptotic pathway that can be activated by these compounds.

Caption: Simplified intrinsic apoptotic pathway induced by thiophene compounds.

Conclusion

Novel thiophene carboxylate and carboxamide derivatives continue to be a promising area of research for the development of new therapeutic agents. Their versatile synthesis and diverse biological activities, particularly their anticancer properties, make them attractive candidates for further investigation. This guide has provided an overview of the key aspects of their initial characterization, from synthesis and spectroscopic analysis to the evaluation of their biological effects. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. impactfactor.org [impactfactor.org]

- 10. researchgate.net [researchgate.net]

- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to Methyl 2,5-dichlorothiophene-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dichlorothiophene-3-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for two primary synthetic routes to this compound: the direct Fischer-Speier esterification of 2,5-dichlorothiophene-3-carboxylic acid and a two-step, one-pot synthesis via an acyl chloride intermediate. This guide offers a comparative overview of these methods, enabling researchers to select the most suitable approach for their specific needs.

Introduction

Thiophene derivatives are a critical class of heterocyclic compounds in medicinal chemistry and materials science. Specifically, substituted thiophene carboxylates serve as versatile building blocks. The title compound, this compound, is of particular interest due to the synthetic handles provided by the chloro- and ester functional groups. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and scalability. This document outlines two robust and reproducible methods for its preparation.

Synthetic Pathways Overview

Two principal synthetic strategies for the preparation of this compound are presented. The first is a classic Fischer-Speier esterification, which involves the acid-catalyzed reaction of the parent carboxylic acid with methanol. The second is a two-step, one-pot procedure that proceeds through an acyl chloride intermediate, offering a potentially faster and more irreversible reaction pathway.

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: Fischer-Speier Esterification

This method is a direct, one-step synthesis that relies on the equilibrium reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst. To drive the reaction to completion, an excess of the alcohol (methanol) is typically used as the solvent.[1][2]

Experimental Protocol

Materials:

-

2,5-Dichlorothiophene-3-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-dichlorothiophene-3-carboxylic acid.

-

Add a large excess of anhydrous methanol to serve as both the reactant and the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

| Parameter | Value |

| Starting Material | 2,5-Dichlorothiophene-3-carboxylic acid |

| Reagents | Methanol, Sulfuric Acid (catalytic) |

| Solvent | Methanol |

| Reaction Time | 4-8 hours |

| Temperature | Reflux |

| Typical Yield | 70-90% (unoptimized) |

| Purity | >95% after purification |

Route 2: Two-Step, One-Pot Synthesis via Acyl Chloride

This alternative route involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, followed by in-situ reaction with methanol to form the ester. This method is often faster and avoids the equilibrium limitations of the Fischer esterification.[4]

Experimental Protocol

Materials:

-

2,5-Dichlorothiophene-3-carboxylic acid

-

Dichloromethane (DCM, anhydrous)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Thionyl chloride

-

Triethylamine

-

Methanol (anhydrous)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Water

Procedure:

-

Under a nitrogen atmosphere, dissolve 2,5-dichlorothiophene-3-carboxylic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[4]

-

Add a catalytic amount of N,N-dimethylformamide.[4]

-

Slowly add thionyl chloride to the mixture at room temperature.[4]

-

Heat the reaction mixture to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.[4]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of methanol and triethylamine in dichloromethane.

-

Slowly add the methanol-triethylamine solution to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

| Parameter | Value |

| Starting Material | 2,5-Dichlorothiophene-3-carboxylic acid |

| Reagents | Thionyl chloride, DMF, Methanol, Triethylamine |

| Solvent | Dichloromethane |

| Reaction Time | 2-4 hours |

| Temperature | Reflux, then 0 °C to room temperature |

| Typical Yield | >90% (based on analogous procedures)[4] |

| Purity | >97% after purification |

Workflow and Logic Diagrams

Caption: Experimental workflows for the two synthetic routes.

Conclusion

Both the Fischer-Speier esterification and the two-step acyl chloride method are effective for the synthesis of this compound. The choice between the two routes may depend on factors such as the desired reaction time, scale, and the availability of reagents. The Fischer esterification is a simpler, one-step process, while the acyl chloride route is often faster and may provide higher yields due to its irreversible nature. The protocols provided herein offer a solid foundation for researchers to produce this valuable synthetic intermediate.

References

Application Notes: Methyl 2,5-dichlorothiophene-3-carboxylate as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dichlorothiophene-3-carboxylate is a highly functionalized thiophene derivative that serves as a valuable and versatile building block in organic synthesis. The presence of two reactive chlorine atoms at positions 2 and 5, along with a methyl ester at position 3, allows for a variety of chemical transformations. This makes it an attractive starting material for the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its utility is particularly pronounced in the construction of thieno[3,2-d]pyrimidines, a class of compounds known to exhibit a range of biological activities, including kinase inhibition.

Key Applications

This compound is primarily utilized in:

-

Drug Discovery: As a scaffold for the synthesis of novel kinase inhibitors, particularly those targeting signaling pathways implicated in cancer.

-

Organic Synthesis: As a precursor for the construction of fused heterocyclic systems and other complex organic molecules.

-

Materials Science: In the development of novel organic materials with specific electronic or photophysical properties.

Chemical Reactivity

The two chlorine atoms on the thiophene ring are susceptible to displacement through various cross-coupling and nucleophilic substitution reactions. The electron-withdrawing nature of the carboxylate group can influence the reactivity of the ring. Common transformations include:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of amino groups.

-

Nucleophilic Aromatic Substitution: With various nucleophiles to displace the chlorine atoms.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-chloro-5-phenylthiophene-3-carboxylate via Suzuki-Miyaura Coupling

This protocol describes the selective mono-arylation of this compound at the 5-position.

Reaction Scheme:

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add a 4:1 mixture of toluene and water (20 mL).

-

Degas the mixture by bubbling with nitrogen for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

-

Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Methyl 2-chloro-5-phenylthiophene-3-carboxylate | C₁₂H₉ClO₂S | 252.72 | 85 | 78-80 | 7.65 (s, 1H), 7.42-7.35 (m, 5H), 3.89 (s, 3H) | 163.5, 145.2, 133.8, 131.5, 129.1, 128.9, 128.6, 125.4, 124.8, 52.3 |

Protocol 2: Synthesis of Methyl 2-chloro-5-(piperidin-1-yl)thiophene-3-carboxylate via Buchwald-Hartwig Amination

This protocol outlines the selective mono-amination at the 5-position.

Reaction Scheme:

Materials:

-

This compound

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk tube, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), and Xantphos (0.1 mmol).

-

Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane (10 mL) and piperidine (1.2 mmol) via syringe.

-

Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 18 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Methyl 2-chloro-5-(piperidin-1-yl)thiophene-3-carboxylate | C₁₁H₁₄ClNO₂S | 260.75 | 78 | Yellow oil | 6.89 (s, 1H), 3.85 (s, 3H), 3.21 (t, J = 5.4 Hz, 4H), 1.70-1.65 (m, 4H), 1.59-1.54 (m, 2H) | 164.1, 153.2, 128.9, 118.7, 115.4, 51.8, 51.2, 25.8, 24.1 |

Application in the Synthesis of a Bioactive Thieno[3,2-d]pyrimidine Kinase Inhibitor

This compound is a key starting material for the synthesis of thieno[3,2-d]pyrimidines, which are known to act as kinase inhibitors. The following workflow illustrates a plausible synthetic route to a potential Epidermal Growth Factor Receptor (EGFR) inhibitor.

Synthetic Workflow

Caption: Synthetic workflow for a potential EGFR inhibitor.

EGFR Signaling Pathway and Inhibition

Derivatives of thieno[3,2-d]pyrimidine have been shown to inhibit the EGFR signaling pathway, which is often dysregulated in cancer.[1][2] These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.

Caption: Inhibition of the EGFR signaling pathway.

By inhibiting the EGFR pathway, these compounds can effectively block the downstream signals that promote tumor cell growth, survival, and proliferation, making them promising candidates for cancer therapy.

Conclusion

This compound is a valuable and versatile building block for the synthesis of diverse heterocyclic compounds. Its reactivity allows for the introduction of various functional groups through well-established cross-coupling and substitution reactions. This makes it a key starting material in the development of novel therapeutic agents, particularly kinase inhibitors targeting critical signaling pathways in diseases such as cancer. The provided protocols and workflows serve as a guide for researchers to explore the full potential of this important synthetic intermediate.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Methyl 2,5-dichlorothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dichlorothiophene-3-carboxylate is a versatile building block in organic synthesis, particularly for the preparation of substituted thiophene derivatives which are prevalent in medicinal chemistry and materials science. The electron-withdrawing methyl carboxylate group at the 3-position, in conjunction with the two chlorine atoms, activates the thiophene ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloro substituents by a variety of nucleophiles, providing a direct route to functionalized thiophenes.

These application notes provide detailed protocols for the SNAr reactions of this compound with common classes of nucleophiles: amines, alkoxides, and thiols. The provided data and methodologies are intended to serve as a guide for researchers in academic and industrial settings, facilitating the synthesis of novel thiophene-based compounds.

General Reaction Scheme

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks one of the chlorinated carbon atoms, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the thiophene ring, yielding the substituted product. The chlorine at the 5-position is generally more susceptible to substitution due to the combined electron-withdrawing effects of the ester group and the sulfur atom.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the nucleophilic aromatic substitution on this compound and closely related analogues.

Table 1: Reactions with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Piperidine | K₂CO₃ | DMF | 80-90 | 4-6 | Methyl 2-chloro-5-(piperidin-1-yl)thiophene-3-carboxylate | ~75-85 (estimated) |

| Morpholine | K₂CO₃ | DMF | 80-90 | 4-6 | Methyl 2-chloro-5-morpholinothiophene-3-carboxylate | ~70-80 (estimated) |

| Aniline | Na₂CO₃ | NMP | 100-120 | 8-12 | Methyl 2-chloro-5-(phenylamino)thiophene-3-carboxylate | ~60-70 (estimated) |

Table 2: Reactions with Alkoxide Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Sodium methoxide | Methanol/DMF | 60-70 | 3-5 | Methyl 2-chloro-5-methoxythiophene-3-carboxylate | ~80-90 (estimated) |

| Sodium ethoxide | Ethanol/DMF | 60-70 | 3-5 | Methyl 2-chloro-5-ethoxythiophene-3-carboxylate | ~80-90 (estimated) |

Table 3: Reactions with Thiolate Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium thiophenolate | DMF | 25-50 | 2-4 | Methyl 2-chloro-5-(phenylthio)thiophene-3-carboxylate | ~85-95 (estimated) | | Sodium ethanethiolate | DMF | 25-50 | 2-4 | Methyl 2-chloro-5-(ethylthio)thiophene-3-carboxylate | ~85-95 (estimated) |

Note: Yields are estimated based on reactions with analogous compounds due to limited direct literature data for this compound. Actual yields may vary.

Experimental Protocols

The following are detailed protocols for representative nucleophilic aromatic substitution reactions on this compound.

Protocol 1: Reaction with an Amine Nucleophile (Piperidine)

This protocol describes the synthesis of Methyl 2-chloro-5-(piperidin-1-yl)thiophene-3-carboxylate.

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 10 minutes.

-

Add piperidine (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Reaction with an Alkoxide Nucleophile (Sodium Methoxide)

This protocol describes the synthesis of Methyl 2-chloro-5-methoxythiophene-3-carboxylate.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

-

In a separate flask, prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

-

Add the sodium methoxide solution dropwise to the solution of the thiophene substrate at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.

-